![molecular formula C17H15ClN2O3S2 B2708732 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-39-1](/img/structure/B2708732.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

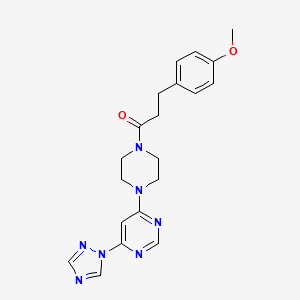

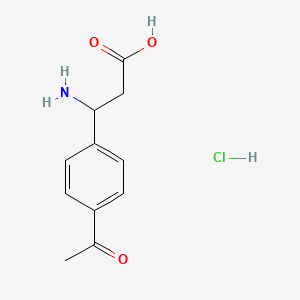

“N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and an acetamide group. The benzothiazole ring is aromatic and thus contributes to the compound’s stability .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution, where a nucleophile replaces a group in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzothiazole ring could contribute to its stability and possibly its fluorescence .科学的研究の応用

Glutaminase Inhibition and Cancer Therapy

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has shown potential in the realm of cancer therapy. Shukla et al. (2012) synthesized and evaluated analogs of this compound as inhibitors of kidney-type glutaminase (GLS), an enzyme implicated in cancer cell proliferation. Their study found that certain analogs not only retained potency but also improved solubility, which is critical for drug development. These compounds demonstrated efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

PI3K/mTOR Inhibition and Metabolic Stability

Another significant application is in the development of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Stec et al. (2011) explored modifications to the benzothiazole ring to enhance metabolic stability, aiming to reduce metabolic deacetylation. Their research on various 6,5-heterocyclic analogs revealed improved in vitro potency and in vivo efficacy, emphasizing the compound's potential in cancer treatment (Stec et al., 2011).

Antimicrobial Applications

The compound has also been utilized in the synthesis of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating this sulfamoyl moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains. This highlights its potential in addressing infectious diseases (Darwish et al., 2014).

α-Glucosidase Inhibition and Diabetes Treatment

In the field of diabetes treatment, Iftikhar et al. (2019) developed N-aryl/aralkyl derivatives of this compound that exhibited significant α-glucosidase inhibitory potential. This suggests its application in the management of postprandial hyperglycemia in diabetes mellitus (Iftikhar et al., 2019).

Quantum Calculations and Antimicrobial Activity

Furthermore, Fahim and Ismael (2019) explored the reactivity of derivatives of this compound towards nitrogen-based nucleophiles, demonstrating good antimicrobial activity and corroborating its potential in pharmacological applications. Computational calculations supported the experimental findings, providing a solid foundation for the development of new compounds (Fahim & Ismael, 2019).

Herbicide Metabolism and Safety Studies

In agricultural applications, Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the safety and environmental impact of these compounds (Coleman et al., 2000).

Anticonvulsant Activity

The compound's derivatives have been explored for anticonvulsant activity. Nath et al. (2021) synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, demonstrating significant anticonvulsant activity and potential as drug leads (Nath et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIYVAXBIYEEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)

![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2708665.png)

![3,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2708666.png)

![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)